molecular formula C₁₉H₁₂D₆ClN₃O B1154917 Cresyl Violet-d6

Cresyl Violet-d6

Cat. No.: B1154917
M. Wt: 345.86
Attention: For research use only. Not for human or veterinary use.
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Description

Cresyl Violet-d6 is a deuterated derivative of cresyl violet (C₁₉H₁₈ClN₃O), a histological stain widely used in neuroscience and histopathology for visualizing RNA- and DNA-rich neuronal structures . The deuterium substitution (six hydrogen atoms replaced with deuterium) enhances its utility as an internal standard in mass spectrometry (MS)-based assays, reducing isotopic interference and improving quantification accuracy for cresyl phosphate-modified proteins, such as butyrylcholinesterase (BChE) in human plasma . This compound retains the photophysical properties of its parent compound, including strong fluorescence and binding affinity to nucleic acids, making it valuable in both staining and analytical applications .

Properties

Molecular Formula

C₁₉H₁₂D₆ClN₃O

Molecular Weight

345.86

Synonyms

5-Amino-9-(dimethylamino)-10-methylbenzo[a]phenoxazin-7-ium Chloride-d6;  5-Imino-N,N,10-trimethyl-5H-benzo[a]phenoxazin-9-amine Monohydrochloride-d6;  9-(Dimethylamino)-5-imino-10-methyl-5H-benzo[a]phenoxazine Monohydrochloride-d6;  Cresole Violet-d6

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Cresyl Violet (Non-Deuterated)

  • Applications :
    • Histological staining of neurons and RNA-rich tissues (e.g., superior morphology visualization compared to hematoxylin) .
    • Detection of mitochondrial DNA (mtDNA) in COX/SDH histochemistry, showing higher mtDNA copy numbers in stained neurons compared to unstained controls .
  • Limitations: Fluorescence quantum yield (ΦF = 0.54 in ethanol) is lower than some synthetic fluorophores, limiting sensitivity in photodynamic therapy . Susceptible to electronic structure changes under microwave irradiation, affecting DNA/RNA binding in nerve tissues .

Brilliant Cresyl Blue

  • Applications :
    • Electrochemical biosensors: Poly(brilliant cresyl blue) exhibits higher redox activity at pH 4.1 compared to other polyazines, ideal for glucose detection .
    • Safer alternative to ethidium bromide in DNA staining for educational use .
  • Key Differences :
    • Lacks cresyl violet’s nucleic acid specificity; instead, it binds to cellular redox enzymes.
    • Lower fluorescence intensity but superior electrochemical stability .

Cresyl Fast Violet (CFV)

  • Applications :
    • Surface-enhanced Raman spectroscopy (SERS) probes for remote in situ detection in groundwater (limit of detection: ~50 ppb) .
  • Key Differences: Higher Raman scattering intensity than cresyl violet due to structural conjugation with fast violet groups. Not suitable for histological staining due to poor tissue penetration .

Ala-Pro-Cresyl Violet

  • Applications :
    • Fluorogenic substrate for dipeptidyl peptidase IV (DPPIV) in living hepatocytes. Fluorescence activates post-proteolytic cleavage (Kₐ = 6–22 µM, Vₘₐₓ = 4–16 nU) .
  • Key Differences :
    • Designed for protease activity quantification, unlike cresyl violet’s static staining.
    • Requires confocal microscopy for real-time analysis .

Crystal Violet

  • Applications :
    • DNA staining in electrophoresis gels, though less sensitive than ethidium bromide .
  • Key Differences :
    • Mutagenic risks limit its use in educational settings.
    • Broader staining range (binds proteins and lipids) but lower nucleic acid specificity .

Comparative Data Table

Compound Primary Application Key Property Detection Limit/Activity Reference
Cresyl Violet-d6 MS internal standard Deuterated for isotopic accuracy 0.1% modified BChE in plasma
Cresyl Violet Neuronal staining ΦF = 0.54 in ethanol RIN 7.4 (RNA integrity)
Brilliant Cresyl Blue Electrochemical biosensors Peak current ∝ √(scan rate) at pH 4.1 ~1 µM glucose
Cresyl Fast Violet SERS probes 50 ppb in groundwater 966.36 Da (MS/MS)
Ala-Pro-Cresyl Violet Protease activity assay Kₐ = 6–22 µM, Vₘₐₓ = 4–16 nU Confocal imaging

Research Findings and Implications

  • This compound in Toxicology: Enables precise detection of cresyl phosphate-modified BChE, a biomarker for organophosphate exposure, with a 95–98% recovery rate in plasma .
  • Superior Staining : Cresyl violet outperforms hematoxylin in RNA isolation (median RIN 7.4 vs. 7.6) while preserving tissue morphology .
  • Photodynamic Limitations : Low ΦF restricts cresyl violet’s use in mitochondrial-targeted cancer therapies compared to coumarin-based photosensitizers .

Q & A

Q. What are the standard histological protocols for Cresyl Violet-d6 staining, and how can they be adapted for varying tissue fixation conditions?

this compound is commonly used for Nissl staining in neuroanatomical studies. A standardized protocol involves:

  • Tissue Preparation : Perfusion fixation with 4% paraformaldehyde (PFA) followed by cryosectioning (100–200 μm thickness) .
  • Staining : Immersion in 0.1–0.5% this compound solution (pH 4.0–4.5) for 10–20 minutes, followed by differentiation in ethanol and xylene .
  • Optimization : Adjust staining duration based on tissue type (e.g., neural vs. epithelial). Over-staining in dense tissues (e.g., hippocampus) can be mitigated by reducing incubation time to 8 minutes .

Q. How does this compound interact with nucleic acids, and what controls are necessary to validate staining specificity?

this compound binds to RNA-rich regions (e.g., ribosomes in Nissl bodies) via electrostatic interactions. To validate specificity:

  • Negative Controls : Pre-treat sections with RNase to eliminate RNA-dependent staining .
  • Counterstaining : Combine with methyl green (DNA-specific) to distinguish nuclear vs. cytoplasmic signals .
  • Quantitative Validation : Use spectrophotometry to measure absorbance peaks (550–590 nm) correlated with RNA concentration .

Advanced Research Questions

Q. How can researchers address batch-to-batch variability in this compound staining intensity when conducting longitudinal studies?

Inconsistencies may arise from differences in tissue processing or dye solubility. Mitigation strategies include:

  • Standardized Dye Preparation : Prepare fresh this compound solutions in acetate buffer (pH 4.2) to minimize precipitation .
  • Cross-Validation : Use internal reference slides (e.g., control brain sections) in each staining batch to normalize intensity measurements .
  • Statistical Adjustment : Apply ANOVA or mixed-effects models to account for batch effects in morphometric data .

Q. What methodological approaches enhance the reproducibility of this compound-based quantitation in neurodegenerative disease models?

Reproducibility challenges stem from heterogeneous tissue degradation. Recommended approaches:

  • Automated Imaging : Use software like ImageJ to standardize area measurements in predefined regions (e.g., hippocampal subfields) .
  • Blinded Analysis : Ensure multiple raters independently score staining patterns to reduce bias .
  • Multi-Stain Correlation : Cross-reference this compound data with immunofluorescence (e.g., Aβ plaques in Alzheimer’s models) to confirm pathological correlations .

Q. How can this compound staining be integrated with RNA in situ hybridization (ISH) in the same tissue section without signal interference?

Sequential staining requires careful optimization:

  • Order of Staining : Perform ISH first, as this compound’s acidic conditions may degrade RNA probes .
  • Signal Separation : Use chromogenic ISH (e.g., DIG-labeled probes with NBT/BCIP) followed by this compound counterstaining, ensuring non-overlapping spectral profiles .
  • Validation : Compare single-stained vs. dual-stained sections to confirm absence of cross-reactivity .

Data Contradiction Analysis

Q. How should researchers interpret conflicting results in this compound-based neuronal counts across studies?

Discrepancies often arise from methodological variations:

  • Section Thickness : Thicker sections (≥50 μm) may overcount neurons due to overlapping nuclei; use 20 μm sections for single-cell resolution .
  • Staining Thresholds : Define intensity cutoffs for “positive” signals using histogram analysis in imaging software .
  • Comparative Studies : Replicate counts with alternative stains (e.g., NeuN immunofluorescence) to resolve ambiguity .

Methodological Best Practices

  • Tissue Preservation : Avoid over-fixation in PFA (>24 hours), which reduces RNA availability for this compound binding .
  • Dye Stability : Store this compound solutions in amber vials at 4°C to prevent photodegradation .
  • Ethical Compliance : Adhere to institutional guidelines for animal tissue use, including proper disposal of xylene-containing waste .

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